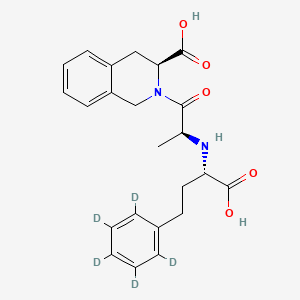

Modafinil Carboxylate-d5 (Mixture of Diastereomers)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

Modafinil and its derivatives, including Modafinil Carboxylate-d5, have been synthesized to explore their stereochemical properties and pharmacological potential. The absolute stereochemistry of Modafinil's sulfoxide group is crucial for its activity. Studies have shown that both enantiomers of Modafinil, as well as related compounds like adrafinil, can be prepared from diastereomers through specific synthetic pathways, highlighting the importance of stereochemistry in their pharmacological profile (Osorio-Lozada, Prisinzano, & Olivo, 2004).

Neurochemical Actions and Cognitive Effects

Modafinil's wake-promoting effects are distinct from traditional stimulants like amphetamines, with a complex profile of neurochemical actions. It affects multiple neurotransmitter systems, including dopamine, serotonin, glutamate, and others, which are implicated in its ability to enhance cognitive functions such as memory and attention in both healthy individuals and those with psychiatric conditions (Minzenberg & Carter, 2008).

Pharmacokinetics and Enantiomeric Analysis

The pharmacokinetics of Modafinil, including its enantiomers, has been studied to understand its metabolic profile and potential therapeutic applications. Analytical methods have been developed to quantitate the separate enantiomers of Modafinil in human serum, aiding in the investigation of its pharmacokinetics in various patient populations (Donovan, Malcolm, Markowitz, & DeVane, 2003).

Cognitive Enhancement

Research has explored Modafinil's potential for cognitive neuroenhancement in healthy, non-sleep-deprived subjects. It has shown improvements in attention, learning, memory, and other cognitive domains without significant side effects or mood changes, making it a candidate for cognitive dysfunction treatment in neuropsychiatric disorders (Battleday & Brem, 2015).

Modafinil's Interaction with Dopamine and Norepinephrine Transporters

Modafinil's effect on the dopamine and norepinephrine transporters has been studied to understand its mechanism of action, which is crucial for its wake-promoting and cognitive-enhancing effects. These studies provide insight into how Modafinil modulates neurotransmitter systems, offering a basis for its therapeutic potential beyond narcolepsy to include cognitive enhancement and treatment for disorders such as ADHD and depression (Madras et al., 2006).

Wirkmechanismus

Target of Action

Modafinil Carboxylate-d5, similar to Modafinil, primarily targets the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters play a crucial role in regulating the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in wakefulness and attention.

Mode of Action

Modafinil Carboxylate-d5 acts as a weak dopamine reuptake inhibitor by competitively binding to the cell-membrane dopamine transporter (DAT) . This interaction with DAT leads to an increase in extracellular dopamine, which is central to its wake-promoting effects . It also binds to the norepinephrine transporter (NET), affecting the levels of norepinephrine .

Biochemical Pathways

Modafinil Carboxylate-d5 affects several biochemical pathways. It activates glutamatergic circuits while inhibiting GABA . The compound also impacts the histamine and orexin pathways . The peptide orexin, released from neurons of the lateral hypothalamus, plays an important role in the maintenance of vigilance .

Pharmacokinetics

Modafinil is well-absorbed with peak plasma concentration reached approximately two to four hours after administration .

Result of Action

The result of Modafinil Carboxylate-d5’s action is an increase in wakefulness and attention. It is used to improve wakefulness in patients with excessive daytime sleepiness (EDS) associated with narcolepsy . The increase in dopaminergic tone due to the inhibition of dopamine reuptake is central to its wake-promoting effects .

Eigenschaften

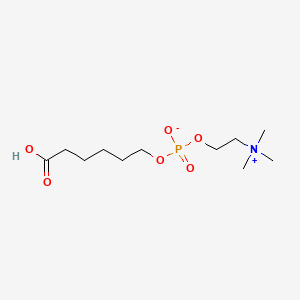

| { "Design of the Synthesis Pathway": "The synthesis pathway for Modafinil Carboxylate-d5 involves the conversion of Modafinil to its carboxylic acid derivative, followed by deuteration of the carboxylic acid using deuterium gas.", "Starting Materials": [ "Modafinil", "Deuterium gas" ], "Reaction": [ "Modafinil is first converted to its carboxylic acid derivative using a suitable oxidation agent, such as potassium permanganate or sodium dichromate.", "The resulting carboxylic acid derivative is then subjected to deuteration using deuterium gas in the presence of a suitable catalyst, such as palladium on carbon.", "The final product is a mixture of diastereomers of Modafinil Carboxylate-d5." ] } | |

CAS-Nummer |

1185142-72-6 |

Molekularformel |

C15H14O3S |

Molekulargewicht |

279.365 |

IUPAC-Name |

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetic acid |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D |

InChI-Schlüssel |

QARQPIWTMBRJFX-DYVTXVBDSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |

Synonyme |

2-[Di-(phenyl-d5)-methylsulfinyl]acetic Acid; Modafinil-d5 Acid; Modafinic Acid-d5; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)

![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B563383.png)